Succinyldisalicylic acid

Catalog No.
S595879
CAS No.
578-19-8
M.F
C18H14O8
M. Wt
358.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Succinyldisalicylic acid

CAS Number

578-19-8

Product Name

Succinyldisalicylic acid

IUPAC Name

2-[4-(2-carboxyphenoxy)-4-oxobutanoyl]oxybenzoic acid

Molecular Formula

C18H14O8

Molecular Weight

358.3 g/mol

InChI

InChI=1S/C18H14O8/c19-15(25-13-7-3-1-5-11(13)17(21)22)9-10-16(20)26-14-8-4-2-6-12(14)18(23)24/h1-8H,9-10H2,(H,21,22)(H,23,24)

InChI Key

PREOBXYMXLETCA-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)O)OC(=O)CCC(=O)OC2=CC=CC=C2C(=O)O

Synonyms

bis(o-carboxyphenyl)succinate, diaspirin, succinyldisalicylic acid

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)OC(=O)CCC(=O)OC2=CC=CC=C2C(=O)O

Antimicrobial and Antibacterial Properties

Studies have investigated the potential of succinyldisalicylic acid as an antimicrobial and antibacterial agent. Research published in the International Journal of Dermatology suggests that succinyldisalicylic acid, in combination with other ingredients, may be effective against Propionibacterium acnes, a bacterium associated with acne vulgaris []. However, further research is needed to determine the specific mechanisms of action and optimal formulations for this application.

Anti-inflammatory Properties

Another area of scientific exploration is the potential anti-inflammatory properties of succinyldisalicylic acid. A study published in the journal Mediators of Inflammation found that succinyldisalicylic acid exhibited anti-inflammatory activity in certain cell types []. These findings suggest that succinyldisalicylic acid may hold promise for developing new anti-inflammatory treatments, but further research is necessary to elucidate its efficacy and safety in vivo (in living organisms).

Other Areas of Research

Preliminary research also suggests that succinyldisalicylic acid may have other potential applications, including:

  • Wound healing: Studies have shown that succinyldisalicylic acid may promote wound healing in certain situations [].
  • Seborrheic dermatitis: Some research indicates that succinyldisalicylic acid may be beneficial in managing seborrheic dermatitis, a scalp condition characterized by redness, scaling, and itching [].

Succinyldisalicylic acid is a chemical compound formed by the esterification of succinic acid and salicylic acid. This compound features two salicylic acid moieties connected through a succinic acid linker, which imparts unique properties compared to its individual components. The molecular formula is C₁₄H₁₄O₅, and it exhibits a structure that combines the functionalities of both the dicarboxylic acid and the phenolic derivatives.

The chemical reactivity of succinyldisalicylic acid primarily involves its carboxylic acid groups, which can undergo various reactions:

  • Esterification: It can react with alcohols to form esters.
  • Decarboxylation: Under certain conditions, the carboxylic groups can be removed, leading to the formation of simpler compounds.
  • Oxidation: The phenolic hydroxyl groups can be oxidized, potentially forming quinones or other oxidized derivatives.

These reactions are influenced by factors such as pH and temperature, as indicated by studies on related dicarboxylic acids .

The synthesis of succinyldisalicylic acid can be achieved through several methods:

  • Direct Esterification:
    • Reacting succinic acid with salicylic acid in the presence of an acid catalyst (e.g., sulfuric acid) at elevated temperatures.
    • This method typically requires removal of water to drive the reaction forward.
  • Microwave-Assisted Synthesis:
    • Utilizing microwave irradiation to enhance reaction rates and yields.
    • This method often results in shorter reaction times and higher purity of the product.
  • Solvent-Free Conditions:
    • Performing the reaction without solvents to reduce environmental impact and simplify purification steps.

These methods can be optimized based on desired yield and purity levels.

Succinyldisalicylic acid has potential applications in various fields:

  • Pharmaceuticals: As a potential anti-inflammatory or analgesic agent due to its structural similarities with salicylic acid.
  • Cosmetics: Its antioxidant properties may be beneficial in skin care formulations.
  • Agriculture: Possible use as a plant growth regulator or in formulations aimed at pest control.

Further research is needed to establish specific applications and efficacy.

Interaction studies involving succinyldisalicylic acid focus on its behavior in biological systems and its interactions with various biomolecules:

  • Protein Binding: Investigations into how succinyldisalicylic acid binds to proteins could illuminate its pharmacokinetics.
  • Metabolic Pathways: Understanding how this compound is metabolized in vivo could provide insights into its therapeutic potential.

Limited data currently exists on these interactions, highlighting an area for future research.

Succinyldisalicylic acid shares structural and functional similarities with several related compounds:

CompoundStructure TypeKey Features
Salicylic AcidMonophenolic AcidAnti-inflammatory, analgesic
Succinic AcidDicarboxylic AcidIntermediate in Krebs cycle
Disalicylic AcidBisphenolic CompoundPotential anti-inflammatory effects
Acetylsalicylic AcidSalicylate DerivativeWidely used analgesic (aspirin)

Uniqueness of Succinyldisalicylic Acid

Succinyldisalicylic acid is unique due to its dual functionality derived from both salicylic and succinic acids. This combination may enhance its biological activity compared to single-component compounds, potentially leading to improved therapeutic effects while mitigating side effects commonly associated with other non-steroidal anti-inflammatory drugs.

XLogP3

2

Other CAS

578-19-8

Wikipedia

Succinyldisalicylic acid

Dates

Modify: 2023-08-15

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